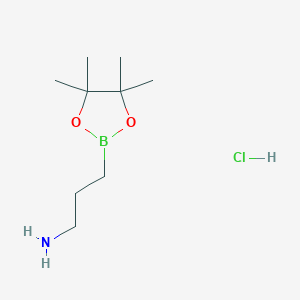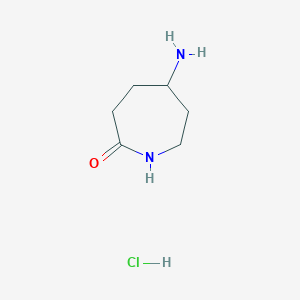
5-Aminoazepan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitroazepan-2-one, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Acidification: Using hydrochloric acid to convert the free base into its hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
Catalytic hydrogenation: Using robust catalysts to ensure high yield and purity.
Crystallization: To purify the final product and obtain it in a stable, solid form.
化学反応の分析
Types of Reactions: 5-Aminoazepan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation products: Such as azepan-2-one derivatives.
Reduction products: Such as fully saturated azepane derivatives.
Substitution products: Such as N-alkyl or N-acyl azepan-2-one derivatives.
科学的研究の応用
5-Aminoazepan-2-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Materials Science: It is used in the development of polymers and other advanced materials.
Industry: It is employed in the synthesis of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 5-aminoazepan-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with nucleic acids: Influencing gene expression.
The exact molecular targets and pathways involved can vary based on the derivative or the specific application of the compound.
類似化合物との比較
Azepan-2-one: The parent compound without the amino group.
5-Nitroazepan-2-one: The precursor in the synthesis of 5-aminoazepan-2-one hydrochloride.
N-Substituted azepan-2-ones: Compounds with various substituents on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydrochloride salt, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of more complex molecules.
特性
IUPAC Name |
5-aminoazepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-2-6(9)8-4-3-5;/h5H,1-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJUDCXDBJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
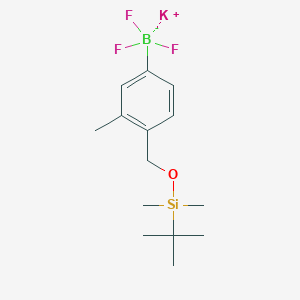

![{4-[(1-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)oxy]phenyl}boronic acid](/img/structure/B8024538.png)
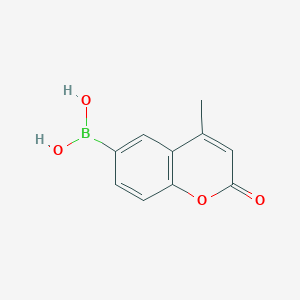



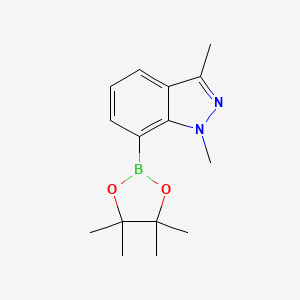
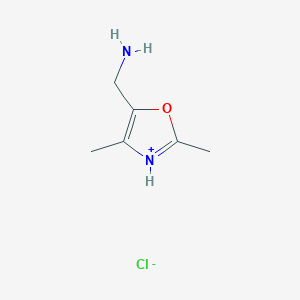
![6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B8024585.png)
![4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate](/img/structure/B8024608.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]acetamide](/img/structure/B8024610.png)
